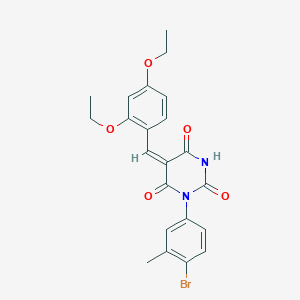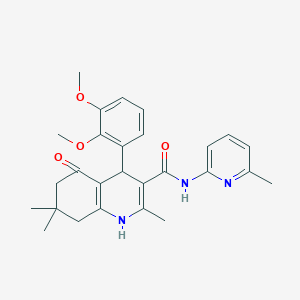![molecular formula C11H15ClN2O3S B15035519 N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide](/img/structure/B15035519.png)
N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative with a phenylacetamide structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloropropyl group attached to the sulfonamide moiety, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 3-chloropropylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or crystallization to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions to replace the chlorine atom in the chloropropyl group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can lead to the formation of azido derivatives, while oxidation with potassium permanganate can yield sulfonic acid derivatives .
Scientific Research Applications
N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The chloropropyl group can also participate in covalent bonding with target molecules, enhancing the compound’s potency and specificity .
Comparison with Similar Compounds
N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:
- N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly impact the chemical properties and biological activities of these compounds, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C11H15ClN2O3S |
|---|---|
Molecular Weight |
290.77 g/mol |
IUPAC Name |
N-[4-(3-chloropropylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C11H15ClN2O3S/c1-9(15)14-10-3-5-11(6-4-10)18(16,17)13-8-2-7-12/h3-6,13H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
YATNXSHPAWLRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15035436.png)
![2-chloro-6-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B15035444.png)
![Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15035452.png)
![(2-fluorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B15035458.png)
![(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B15035462.png)


![(1Z)-2-(2,4-dichlorophenyl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B15035503.png)
![2-(3-{(E)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B15035507.png)
![(4-Methylphenyl)[4-(4-nitro-3-{[4-(propan-2-yl)benzyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B15035531.png)
![5-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B15035539.png)
![2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol](/img/structure/B15035541.png)
![Ethyl 5-acetyl-2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B15035542.png)
![3-(5-bromo-2-thienyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15035560.png)
